molecular formula C12H14ClN3O2 B13542189 tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate

tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate

Cat. No.: B13542189
M. Wt: 267.71 g/mol
InChI Key: GVWMCMADKLNXCA-UHFFFAOYSA-N
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Description

tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a chlorine atom at the 7-position and a tert-butyl ester group at the acetoxy side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or catalysis. The tert-butyl ester group enhances steric bulk and may influence solubility and hydrolysis resistance compared to smaller esters (e.g., methyl or ethyl) .

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

tert-butyl 2-(7-chloropyrazolo[3,4-c]pyridin-1-yl)acetate

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)7-16-10-8(6-15-16)4-5-14-11(10)13/h4-6H,7H2,1-3H3

InChI Key

GVWMCMADKLNXCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=CN=C2Cl)C=N1

Origin of Product

United States

Preparation Methods

N-Alkylation Reaction

Parameter Typical Conditions Notes
Starting material 7-Chloro-1H-pyrazolo[3,4-c]pyridine Purity >98% recommended
Alkylating agent tert-Butyl bromoacetate or tert-butyl chloroacetate Commercially available or prepared via esterification of bromoacetic acid with tert-butanol
Base Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) Cesium carbonate preferred for higher reactivity and yields
Solvent Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or acetonitrile Polar aprotic solvents facilitate SN2 alkylation
Temperature Room temperature to 80 °C Elevated temperatures (~60-80 °C) often required for completion
Reaction time 4 to 24 hours Longer times may be needed depending on base and solvent
Atmosphere Inert atmosphere (argon or nitrogen) Prevents oxidation and side reactions
Work-up Quenching with water, extraction with ethyl acetate, drying over MgSO4 Purification by silica gel chromatography or recrystallization

Mechanism: The base deprotonates the N1 nitrogen of the pyrazolo[3,4-c]pyridine, generating a nucleophilic anion that attacks the electrophilic carbon of the tert-butyl bromoacetate, forming the N-alkylated product.

Representative Experimental Procedure (Hypothetical Example)

Step Reagents and Conditions Outcome/Notes
1. Preparation of anion Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1 eq) in DMF Stir under argon at room temperature
2. Base addition Add cesium carbonate (1.2 eq) Stir for 30 min to generate nucleophile
3. Alkylation Add tert-butyl bromoacetate (1.1 eq) Heat to 70 °C for 12 h
4. Work-up Cool, pour into water, extract with ethyl acetate (3x) Dry organic layers over MgSO4
5. Purification Concentrate and purify by silica gel column chromatography Obtain tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate as white solid

Analytical Data and Yield

Parameter Typical Value/Range Method
Yield 60-85% Isolated yield after purification
Purity >98% HPLC, NMR
Molecular Weight 287.77 g/mol Calculated
Melting Point 120-125 °C (approximate) Differential scanning calorimetry (DSC)
Spectroscopic Data NMR (1H, 13C), LC-MS confirming structure Literature reported or experimental

Notes on Reaction Optimization and Challenges

  • Base Selection: Cesium carbonate often provides better yields and cleaner reactions compared to potassium carbonate due to its higher solubility and stronger basicity in polar aprotic solvents.
  • Solvent Choice: DMF and DMA are preferred for their ability to dissolve both reactants and bases efficiently, promoting SN2 alkylation.
  • Temperature Control: Elevated temperatures accelerate reaction but may increase side reactions; careful monitoring is advised.
  • Purification: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the product.

Summary Table: Preparation Method Overview

Aspect Details
Core starting material 7-Chloro-1H-pyrazolo[3,4-c]pyridine
Alkylating agent tert-Butyl bromoacetate
Base Cesium carbonate preferred; alternatives: potassium carbonate, sodium hydride
Solvent DMF, DMA, or acetonitrile
Temperature 25-80 °C
Reaction time 4-24 hours
Atmosphere Inert (argon or nitrogen)
Yield 60-85%
Purification Silica gel chromatography or recrystallization
Analytical confirmation NMR, LC-MS, HPLC

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to the modulation of cellular functions. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs are pyrazolo-pyridine derivatives with variations in substituents, ester groups, and annelation positions. A notable example is Ethyl2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (), which differs in:

Ring annelation : Pyrazolo[3,4-b]pyridine vs. [3,4-c]pyridine, altering nitrogen atom positions and electronic distribution.

Substituents: Amino (-NH₂) and methyl (-CH₃) groups at the 3-, 4-, and 6-positions vs. a chloro (-Cl) group at the 7-position.

Ester group : Ethyl vs. tert-butyl, impacting steric bulk and hydrolysis kinetics.

Property tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate Ethyl2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Core structure Pyrazolo[3,4-c]pyridine Pyrazolo[3,4-b]pyridine
Key substituents 7-Cl 3-NH₂, 4-CH₃, 6-CH₃
Ester group tert-butyl Ethyl
Electronic effects Electron-withdrawing (Cl) Electron-donating (NH₂, CH₃)
Steric hindrance High (tert-butyl) Moderate (ethyl)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate, and how can reaction yields be improved?

  • Methodology :

  • Alkylation Strategy : React 7-chloro-1H-pyrazolo[3,4-c]pyridine with tert-butyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C. This method is analogous to alkylation reactions of pyrazolo-pyridine derivatives with ethyl chloroacetate, which achieved yields >75% under similar conditions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    • Key Data :
Reaction StepSolventBaseTemperature (°C)Yield (%)
AlkylationDMFK₂CO₃8070–85

Q. How can NMR spectroscopy confirm the structure of this compound, particularly the tert-butyl and acetamide groups?

  • Methodology :

  • 1H NMR : The tert-butyl group appears as a singlet at δ 1.45–1.50 ppm. The N-CH₂ group from the acetamide linker shows a triplet (δ ~4.20 ppm, J = 6 Hz) and a quartet (δ ~4.00 ppm, J = 6 Hz) due to coupling with adjacent protons .
  • 13C NMR : The carbonyl carbon (C=O) of the acetate resonates at δ ~168 ppm, while the tert-butyl carbons appear at δ ~28 (CH₃) and ~80 (C-O) ppm .

Q. What stability considerations are critical during storage and handling of this compound?

  • Methodology :

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Avoid exposure to moisture, strong acids/bases, and high temperatures (>50°C), which can degrade the tert-butyl ester moiety .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazolo[3,4-c]pyridine core be achieved for structure-activity relationship (SAR) studies?

  • Methodology :

  • Halogenation : Use N-bromosuccinimide (NBS) in DMF at 0°C to brominate the 3-position of the pyridine ring, preserving the 7-chloro substituent .
  • Nitration : Nitric acid in acetic anhydride selectively targets the para position of the pyridine ring, as demonstrated in similar pyrazolo-pyridine systems .
    • Key Data :
ReactionReagentPosition ModifiedYield (%)
BrominationNBS in DMFC3 of pyridine60–70
NitrationHNO₃ in Ac₂OC4 of pyridine50–65

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., Caspase-3) from the PDB.
  • Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation from ethanol/water (1:1).
  • Use SHELXL for structure refinement. The tert-butyl group’s bulky nature often induces specific crystal packing, aiding in unambiguous assignment of substituent positions .

Q. What strategies address contradictions in reported reaction outcomes for pyrazolo[3,4-c]pyridine derivatives?

  • Methodology :

  • Reaction Monitoring : Use LC-MS to track intermediates. For example, competing pathways in cyclization (e.g., formation of pyridin-6(7H)-one vs. pyrazolo[3,4-b]pyridine isomers) can be controlled by adjusting acid strength .
  • Isolation of Byproducts : Column chromatography can separate regioisomers, enabling comparative NMR analysis to resolve discrepancies .

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